molecular formula C16H17N3O3 B598343 4-Butoxy-4/'-nitroazobenzen CAS No. 118524-93-9

4-Butoxy-4/'-nitroazobenzen

Cat. No.: B598343
CAS No.: 118524-93-9
M. Wt: 299.32 g/mol
InChI Key: LZFXYBCFWJYLGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-4’-nitroazobenzen typically involves the diazotization of 4-nitroaniline followed by coupling with 4-butoxyaniline. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of 4-Butoxy-4’-nitroazobenzen is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of reaction parameters to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-4’-nitroazobenzen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butoxy-4’-nitroazobenzen has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo photoisomerization.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-Butoxy-4’-nitroazobenzen involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the azobenzene core, leading to changes in its geometric configuration .

Comparison with Similar Compounds

  • 4-Butoxy-4’-aminoazobenzene
  • 4-Methoxy-4’-nitroazobenzene
  • 4-Ethoxy-4’-nitroazobenzene

Comparison: 4-Butoxy-4’-nitroazobenzen is unique due to the presence of both butoxy and nitro groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and photoisomerization behavior, making it suitable for specific applications in dye and pigment industries .

Properties

CAS No.

118524-93-9

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

(4-butoxyphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3

InChI Key

LZFXYBCFWJYLGF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-Butoxy-4/'-nitroazobenzen

Origin of Product

United States

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